![molecular formula C16H22N4O3 B3983784 N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline](/img/structure/B3983784.png)
N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline
説明
N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline, also known as CPP-115, is a novel compound that has been found to have potential therapeutic benefits. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that is used to treat refractory epilepsy. CPP-115 has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability.
作用機序
N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures. This compound has also been found to increase the levels of the inhibitory neurotransmitter glycine, which can further reduce neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to increase the levels of GABA and glycine in the brain. These effects can help to reduce neuronal excitability and prevent seizures. This compound has also been found to have potential as a treatment for addiction, as it can reduce the reinforcing effects of drugs of abuse.
実験室実験の利点と制限
One advantage of N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline is that it is a potent inhibitor of GABA transaminase, which makes it an effective tool for studying the role of GABA in the brain. However, one limitation of this compound is that it is not very selective, and can also inhibit other enzymes that are involved in the metabolism of neurotransmitters.
将来の方向性
There are a number of future directions for research on N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline. One area of interest is the potential use of this compound as a treatment for addiction. Another area of interest is the development of more selective inhibitors of GABA transaminase, which could have fewer side effects than this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and how these effects can be harnessed for therapeutic purposes.
科学的研究の応用
N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline has been found to have potential therapeutic benefits in a number of neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures. This compound has also been found to have potential as a treatment for addiction, as it can reduce the reinforcing effects of drugs of abuse.
特性
IUPAC Name |
1-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-2-16(21)19-9-7-18(8-10-19)13-5-6-15(20(22)23)14(11-13)17-12-3-4-12/h5-6,11-12,17H,2-4,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAQNRKDZWLJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。